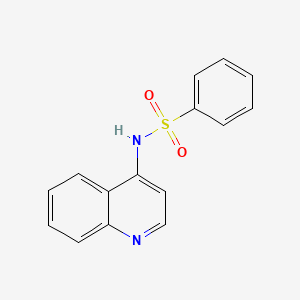

N-quinolin-4-ylbenzenesulfonamide

Description

N-Quinolin-4-ylbenzenesulfonamide refers to a class of compounds featuring a benzenesulfonamide group linked to the 4-position of a quinoline ring. The sulfonamide moiety enhances solubility and bioavailability while enabling hydrogen-bonding interactions with biological targets. Structurally, variations arise from substituents on the benzene ring, quinoline core, or the sulfonamide nitrogen, which significantly influence physicochemical and biological properties. Synthesis typically involves coupling benzenesulfonyl chloride with quinolin-4-amine derivatives under basic conditions, as outlined in and .

Properties

IUPAC Name |

N-quinolin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-20(19,12-6-2-1-3-7-12)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEKZXDGKLLPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

A mixture of ethyl 4-chloroquinoline-3-carboxylate (0.21 mmol) and 3-aminobenzenesulfonamide (0.21 mmol) in ethanol is heated in a sealed MW vial at 150°C for 30 minutes. The reaction is monitored via thin-layer chromatography (TLC), followed by extraction with ethyl acetate and aqueous sodium bicarbonate. Purification via silica gel column chromatography (ethyl acetate/hexane gradient) yields the target compound with a typical purity >95%.

Mechanistic Insights

The reaction proceeds via nucleophilic displacement of the chlorine atom at the 4-position of the quinoline ring by the primary amine of the benzenesulfonamide. Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing reaction times from hours to minutes compared to conventional heating.

Analytical Validation

Key characterization data for representative derivatives include:

-

HRMS (ESI): m/z calcd for C₁₈H₁₈N₃O₄S: 372.1018; found: 372.1017 [M + H]⁺.

-

¹³C NMR (CDCl₃): Peaks at δ 145.60 (quinoline C-4), 148.12 (benzenesulfonamide C-1), and 166.81 (C=O ester).

Conventional Heating with Phosphorus Oxychloride

A traditional approach involves refluxing 4-chloroquinoline derivatives with benzenesulfonamides in the presence of phosphorus oxychloride (POCl₃), a Lewis acid catalyst.

Synthetic Procedure

4-Chloroquinoline (1.0 mmol) is dissolved in POCl₃ (6 mL) and refluxed for 1 hour. After evaporation, the residue is extracted with methylene chloride and aqueous ammonia. Column chromatography (ethyl acetate/hexane, 10:1) isolates the product in 70–85% yield.

Advantages and Limitations

While this method avoids specialized equipment, it requires careful handling of POCl₃ due to its corrosive nature. Side reactions, such as over-chlorination, may occur if reaction times exceed 1 hour.

Iodine-Catalyzed Coupling Reactions

Molecular iodine (I₂) serves as an inexpensive and efficient catalyst for synthesizing sulfonamide-quinoline hybrids. This method is particularly useful for substrates sensitive to harsh acids.

Methodology

A mixture of 4-aminoquinoline (1.0 mmol) and benzenesulfonyl chloride (1.2 mmol) in dichloromethane is treated with iodine (10 mol%) at room temperature for 6–8 hours. The product precipitates upon dilution with ice water and is recrystallized from ethanol.

Key Data

Condensation with Sulfonyl Chlorides

A two-step condensation protocol involves first synthesizing 4-anilinoquinoline intermediates, followed by sulfonylation.

Step 1: Formation of 4-Anilinoquinoline

4,7-Dichloroquinoline (1.0 equiv.) reacts with phenylenediamine (2.0 equiv.) in ethanol under reflux with p-toluenesulfonic acid (p-TSA) as a catalyst. The intermediate precipitates within 3 hours and is filtered with >90% yield.

Step 2: Sulfonylation

The 4-anilinoquinoline intermediate (1.0 mmol) reacts with benzenesulfonyl chloride (1.2 mmol) in dimethylformamide (DMF) and triethylamine (TEA) at 25°C for 24 hours. Ice-water precipitation and column chromatography yield the final product.

Spectroscopic Confirmation

Comparative Analysis of Synthetic Methods

The microwave-assisted method offers the highest efficiency, while iodine catalysis provides milder conditions suitable for lab-scale synthesis.

Challenges and Optimization Strategies

Solvent Selection

Ethanol and DMF are preferred for their ability to dissolve both quinoline and sulfonamide reactants. However, DMF may complicate purification due to high boiling points.

Chemical Reactions Analysis

Types of Reactions: N-quinolin-4-ylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-quinolin-4-ylbenzenesulfonamide is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound has shown promise in biological research due to its ability to interact with biological targets. It is used in the design of enzyme inhibitors and receptor modulators, which can be valuable tools in studying biochemical pathways .

Medicine: this compound derivatives have been investigated for their potential as therapeutic agents. They exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering .

Mechanism of Action

The mechanism of action of N-quinolin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites and altering their conformation . These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, spectral, and functional differences between N-quinolin-4-ylbenzenesulfonamide derivatives and related compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Structural Variations and Physicochemical Properties: Electron-Withdrawing Groups: The 2,7-dichloro substitution in compound 7h increases polarity, reflected in its moderate melting point (215°C) and distinct IR SO₂ peaks . Acetamido Modification: Compound 9 exhibits a high melting point (265–267°C), attributed to hydrogen-bonding capacity from the acetamido group and crystalline packing .

Spectral Characterization: IR Spectroscopy: All sulfonamide derivatives show SO₂ asymmetric (~1320–1346 cm⁻¹) and symmetric (~1155–1156 cm⁻¹) stretches, confirming the sulfonamide group’s integrity . NMR Trends: Aromatic proton shifts in compound 9 (δ 7.33–8.12) align with electron-withdrawing effects of the sulfonamide and quinoline moieties .

Biological Activity Correlations: Anticancer Potential: Compound 9 demonstrated validated anticancer activity via QSAR studies, likely due to the acetamido group’s role in target binding . Radical Scavenging: Compound 7h’s hydrazinecarbonyl and dichloroquinoline groups contribute to radical scavenging, as evidenced by its antioxidant assays .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing N-quinolin-4-ylbenzenesulfonamide derivatives?

- Methodological Answer : Synthesis requires precise control of parameters such as temperature (e.g., 60–80°C for sulfonylation steps), solvent selection (e.g., dichloromethane or DMF for solubility), and stoichiometric ratios of intermediates. For example, sulfonamide coupling often employs pyridine as a catalyst to neutralize HCl byproducts . Reaction times vary: 12–24 hours for cyclization steps involving quinoline rings, monitored via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., sulfonamide -SONH at δ 3.1–3.5 ppm) and aromatic protons in quinoline (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] for CHNOS at 313.0746) .

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsion angles (e.g., C-SO-N dihedral angles ~80–90°) .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC determination via enzyme inhibition assays with controls). For instance, discrepancies in carbonic anhydrase inhibition may arise from buffer pH differences (optimal activity at pH 7.4 vs. 8.0). Replicate studies under identical conditions and use statistical tools (e.g., ANOVA) to assess variability .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Functional Group Modifications : Introduce substituents (e.g., -Cl, -CF) at the quinoline 6-position to enhance hydrophobic interactions with target proteins .

- Bioisosteric Replacement : Replace the benzene ring with pyridine to improve solubility while retaining affinity (e.g., logP reduction from 3.2 to 2.5) .

- Data Analysis : Use QSAR models (e.g., CoMFA or machine learning) to correlate electronic parameters (Hammett σ) with IC values .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., Na1.7 voltage sensors). Focus on key residues (e.g., Arg interactions with sulfonamide oxygen) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess hydrogen bond persistence and conformational changes .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for >100 g batches. Monitor purity via HPLC (C18 column, 95% acetonitrile/water) .

- Byproduct Mitigation : Optimize stoichiometry to minimize di-sulfonylated byproducts (e.g., 1.05:1.0 sulfonyl chloride:amine ratio) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.